

# OP-145: A Technical Guide to its Interaction with Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**OP-145** is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37, engineered for enhanced bactericidal activity. Its efficacy stems from a primary interaction with the bacterial cell membrane, a mechanism that is fundamentally different from traditional antibiotics and holds promise for combating multidrug-resistant strains. This document provides a comprehensive technical overview of the molecular interactions between **OP-145** and bacterial membranes. It synthesizes quantitative data on its activity, details the experimental protocols used for its characterization, and presents visualized models of its mechanism of action. The core mechanism involves initial electrostatic binding to negatively charged membrane components, followed by disruption of lipid packing and significant membrane depolarization, which collectively compromise the membrane's barrier function and lead to cell death. Notably, the bactericidal action of **OP-145**, particularly against Gram-negative bacteria, is not always correlated with extensive membrane permeabilization, suggesting a multifaceted mode of action.

#### Introduction

The rise of antibiotic-resistant bacteria poses a critical threat to global health. Antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their broad-spectrum activity and unique membrane-targeting mechanisms, which are less prone to the development of resistance. **OP-145** is a 24-amino acid synthetic peptide (IGKEFKRIVERIKRFLRELVRPLR)



designed based on the most active region of the human cathelicidin LL-37.[1] It exhibits potent, concentration- and time-dependent killing against a range of Gram-positive and Gram-negative bacteria.[2][3] Understanding the precise biophysical and molecular interactions of **OP-145** with the complex architecture of bacterial membranes is crucial for its continued development and optimization as a therapeutic agent. This guide consolidates current research findings to provide a detailed examination of this interaction.

#### **Core Mechanism of Action**

The bactericidal activity of **OP-145** is a multi-step process initiated at the bacterial surface and culminating in the loss of membrane integrity and cell death. The peptide adopts a predominantly  $\alpha$ -helical conformation in the presence of membrane mimics, a structural feature critical for its function.[4][5]

#### Key Steps in the Mechanism:

- Electrostatic Binding: As a cationic peptide, **OP-145** is initially attracted to the net negative charge of bacterial surfaces.[6] In Gram-negative bacteria like Escherichia coli, this involves binding to lipopolysaccharides (LPS) in the outer membrane.[7] In Gram-positive bacteria such as Enterococcus hirae and Staphylococcus aureus, the primary targets are lipoteichoic acid (LTA) and peptidoglycan (PGN).[4][5][6] Studies show that **OP-145** effectively neutralizes the surface charge of E. coli upon exposure.[6] While **OP-145** binds to LTA and PGN, these components do not prevent the peptide from reaching and acting upon the cytoplasmic membrane.[4][5]
- Disruption of Lipid Packing: Following the initial binding, OP-145 inserts into the lipid bilayer, where it perturbs the orderly arrangement of phospholipids.[7] Differential Scanning Calorimetry (DSC) studies on model membranes mimicking Gram-negative bacteria demonstrate that OP-145 induces disorder in the lipid acyl chains.[7] In model membranes composed of phosphatidylglycerol (PG), which mimic bacterial membranes, OP-145 causes membrane thinning and the formation of quasi-interdigitated lipid-peptide structures.[4][5]
   This disruption of the lipid matrix is a critical step that destabilizes the membrane.
- Membrane Depolarization: A key consequence of lipid packing disruption is the dissipation of the transmembrane potential. OP-145 induces significant and rapid membrane depolarization in both Gram-positive and Gram-negative bacteria. [2][7] This loss of



membrane potential disrupts essential cellular processes that rely on the proton motive force, such as ATP synthesis and active transport, contributing significantly to cell death.[7]

- Permeabilization (Context-Dependent): The extent to which OP-145 causes membrane permeabilization (i.e., pore formation or leakage of cellular contents) is highly dependent on the target membrane's composition.[7]
  - In Gram-positive bacteria and anionic model membranes (e.g., pure PG), OP-145 can cause significant membrane disruption and leakage.[2][3]
  - In Gram-negative E. coli, the bactericidal activity of OP-145 does not correlate well with membrane permeabilization.[7][8] The peptide can kill over 90% of bacteria without causing significant uptake of membrane-impermeable dyes like propidium iodide (PI).[7] This suggests that for E. coli, membrane depolarization and other disruptive effects on the outer and inner membranes are the primary killing mechanisms, rather than large-scale pore formation.[6][7]

## **Quantitative Analysis of Membrane Interaction**

The interaction of **OP-145** with bacterial membranes has been quantified through various biophysical and microbiological assays. The following tables summarize key findings.

Table 1: Antimicrobial Activity of **OP-145** Minimum concentration required to kill 99.9% of bacteria within a specified time.

| Bacterial<br>Species  | Туре          | Concentration<br>(μM) | Exposure Time<br>(min) | Reference |
|-----------------------|---------------|-----------------------|------------------------|-----------|
| Enterococcus<br>hirae | Gram-positive | 3.2                   | 5                      | [2][3]    |
| Enterococcus<br>hirae | Gram-positive | 1.6                   | 10                     | [2]       |
| Enterococcus<br>hirae | Gram-positive | 0.8                   | 60                     | [2]       |
| Escherichia coli      | Gram-negative | 6.4                   | 5                      | [3]       |



Table 2: Membrane Depolarization Effects Concentration of **OP-145** required to induce a specific level of membrane depolarization.

| Bacterial Species  | Depolarization<br>Level | Concentration (µM) | Reference |
|--------------------|-------------------------|--------------------|-----------|
| Enterococcus hirae | ~50%                    | 3.2 - 6.4          | [2]       |

Table 3: Permeabilization of Model Membrane Vesicles Leakage of fluorescent dyes from Large Unilamellar Vesicles (LUVs) of varying lipid compositions.

| LUV<br>Composition                              | Mimics            | OP-145<br>Concentration | Leakage (%)                 | Reference |
|-------------------------------------------------|-------------------|-------------------------|-----------------------------|-----------|
| POPG<br>(Phosphatidylgly<br>cerol)              | Anionic Bacterial | 2 μM (4 mol%)           | ~100%                       | [9]       |
| POPG<br>(Phosphatidylgly<br>cerol)              | Anionic Bacterial | 1 μΜ                    | 50%                         | [9]       |
| PG/CL<br>(Phosphatidylgly<br>cerol/Cardiolipin) | E. hirae          | 8 mol%                  | ~100%                       | [2]       |
| PE/PG<br>(Phosphatidyleth<br>anolamine/PG)      | Gram-negative     | Not specified           | 0% (No<br>permeabilization) | [3][6][7] |
| E. coli Lipid<br>Extract                        | Gram-negative     | Not specified           | 0% (No<br>permeabilization) | [3][6][7] |
| POPC<br>(Phosphatidylcho<br>line)               | Mammalian         | 8 μΜ                    | < 30%                       | [5]       |

Table 4: Surface Charge Neutralization Concentration of **OP-145** required to neutralize the negative zeta potential of bacteria or model membranes.



| Target                             | Initial Zeta<br>Potential (mV) | Neutralizing<br>Concentration (µM) | Reference |
|------------------------------------|--------------------------------|------------------------------------|-----------|
| PG Model Membranes                 | Approx50                       | ~8.0                               | [3]       |
| PE/PG Model<br>Membranes           | Approx40                       | ~1.0 - 2.0                         | [3]       |
| E. coli Lipid Extract<br>Membranes | Approx40                       | ~1.0 - 2.0                         | [3]       |

## **Key Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the interaction of **OP-145** with bacterial membranes.

### Membrane Depolarization Assay using DiSC₃(5)

This assay measures changes in the bacterial cytoplasmic membrane potential.

- Bacterial Preparation: Grow bacteria (e.g., E. hirae) to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with a suitable buffer (e.g., sodium phosphate buffer, NaPi), and resuspend to a final optical density (OD) corresponding to ~1 x 10<sup>7</sup> CFU/mL.[2]
- Dye Loading: Add the potentiometric fluorescent dye DiSC $_3$ (5) to the bacterial suspension to a final concentration of 1  $\mu$ M. Incubate in the dark for approximately 30 minutes to allow for dye uptake and quenching into the polarized membranes.[2]
- Fluorescence Measurement: Transfer the cell suspension to a cuvette in a spectrofluorometer. Add KCI (to a final concentration of 100 mM) to equilibrate the K<sup>+</sup> gradient.
- Peptide Addition: Record the baseline fluorescence. Add OP-145 at various concentrations
  and continue to monitor the fluorescence intensity. Depolarization of the membrane causes
  the dye to be released into the medium, leading to de-quenching and an increase in
  fluorescence.[2]



 Controls: Use a known membrane-depolarizing agent like melittin as a positive control and untreated cells as a negative control.[2]

# Membrane Permeabilization Assay using Propidium Iodide (PI) and Flow Cytometry

This method quantifies the percentage of cells with severely damaged membranes.

- Bacterial Preparation: Prepare a bacterial suspension as described above (~1 x 10<sup>7</sup> CFU/mL).
- Peptide Treatment: Incubate the bacterial suspension with **OP-145** at the desired concentration (e.g., 6.4 μM for E. hirae) for a specific time course (e.g., 0-10 minutes).[2]
- Staining: Add propidium iodide (PI), a fluorescent DNA intercalator that cannot cross intact membranes, to the suspension at a final concentration of ~1-2 µg/mL.
- Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the cells with an appropriate laser (e.g., 488 nm) and measure the PI fluorescence emission (e.g., in the 620 nm range).
- Data Interpretation: The percentage of PI-positive cells corresponds to the fraction of the bacterial population with compromised membranes.[2][8]

#### **Vesicle Leakage Assay using Calcein**

This assay assesses the ability of **OP-145** to disrupt model lipid membranes (liposomes).

- Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) with a defined lipid composition (e.g., POPG) by extrusion. Encapsulate a self-quenching concentration of the fluorescent dye calcein (e.g., 50-100 mM) within the LUVs.[10][11]
- Purification: Remove the non-encapsulated, free calcein from the LUV suspension using size-exclusion chromatography (e.g., on a Sephadex G-50 or Sepharose CL-6B column).[12]
- Leakage Measurement: Dilute the purified calcein-loaded LUVs in a buffer in a fluorometer cuvette under constant stirring.[12]



- Peptide Addition: Record the baseline fluorescence. Add OP-145 at various concentrations.
   If the peptide disrupts the vesicle membrane, calcein is released into the extravesicular buffer, its concentration drops below the self-quenching limit, and fluorescence intensity increases.[13]
- Normalization: After the reaction reaches a plateau, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and release 100% of the encapsulated calcein. This value is used to normalize the leakage data. The percentage of leakage is calculated as: % Leakage = (F\_peptide F\_initial) / (F\_triton F\_initial) \* 100.[14]

#### **Zeta Potential Measurement**

This technique measures the surface charge of bacteria or liposomes before and after peptide interaction.

- Sample Preparation: Prepare a suspension of bacteria or LUVs in a low ionic strength buffer (e.g., 10 mM HEPES) to a final lipid concentration of ~0.1-0.5 mM or a bacterial density of ~1 x 10<sup>7</sup> CFU/mL.[3][15]
- Titration: Measure the initial zeta potential of the sample using a Zetasizer or similar instrument. Sequentially add increasing concentrations of OP-145 to the sample, allowing for a short incubation period (e.g., 5 minutes) after each addition.[3][15]
- Measurement: After each addition, measure the zeta potential. A decrease in the negative
  magnitude of the zeta potential indicates binding of the cationic peptide and neutralization of
  the surface charge.[3][6] The point at which the zeta potential is 0 mV is the concentration
  required for complete surface charge neutralization.

## **Visualized Pathways and Workflows**

The following diagrams illustrate the mechanism of action and experimental workflows related to **OP-145**.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. mdpi.com [mdpi.com]
- 4. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and OP-145 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and OP-145, Both Derived from Human Cathelicidine LL-37 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [OP-145: A Technical Guide to its Interaction with Bacterial Membranes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566390#op-145-interaction-with-bacterial-membranes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com